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Introduction

Aurantinidin is a water-soluble, orange-red plant pigment belonging to the anthocyanidin class
of flavonoids. It is a hydroxy derivative of pelargonidin and has been identified in various
flowering plants, including those of the Impatiens and Alstroemeria genera. As with other
anthocyanidins, aurantinidin is of interest to researchers for its potential antioxidant, anti-
inflammatory, and other biological activities, making it a candidate for investigation in drug
development and nutraceutical applications. Accurate and reliable identification of aurantinidin
in complex matrices such as plant extracts is crucial for this research. This application note
provides a detailed protocol for the identification of aurantinidin using Liquid Chromatography-
Mass Spectrometry (LC-MS).

Predicted Mass Spectrometry Data for Aurantinidin

Based on its chemical structure, the following mass-to-charge ratios (m/z) are predicted for
aurantinidin in various adduct forms. This information is critical for the initial identification of
the precursor ion in a mass spectrum.
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Adduct Predicted m/z
[M]+ 287.05502
[M+H]+ 288.06285
[M+Na]+ 310.04479
[M-H]- 286.04829
[M+H-H20]+ 270.05283

Data sourced from PubChem CID 441648.[1]

Experimental Protocol: LC-MS/MS for Aurantinidin
Identification

This protocol outlines a general method for the separation and identification of aurantinidin
from a plant extract. Optimization of these parameters may be necessary depending on the
specific sample matrix and instrumentation used.

Sample Preparation

o Extraction: Macerate 1 gram of fresh or lyophilized plant material (e.g., flower petals) with 10
mL of an acidified methanol solution (e.g., methanol with 0.1% HCI or 1% formic acid).

e Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
» Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet solid debris.

« Filtration: Filter the supernatant through a 0.22 pum syringe filter into an amber glass vial for
LC-MS analysis.

Liquid Chromatography (LC) Parameters

e Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 um particle size).

¢ Mobile Phase A: Water with 0.1% formic acid.
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» Mobile Phase B: Acetonitrile with 0.1% formic acid.
o Gradient:
o 0-2 min: 5% B
o 2-15 min: 5-40% B
o 15-18 min: 40-95% B
o 18-20 min: 95% B
o 20-21 min: 95-5% B
o 21-25 min: 5% B
e Flow Rate: 0.3 mL/min.
e Column Temperature: 40 °C.

e Injection Volume: 5 pL.

Mass Spectrometry (MS) Parameters

« lonization Mode: Positive Electrospray lonization (ESI+).
o Capillary Voltage: 3.5 kV.

e Source Temperature: 150 °C.

¢ Desolvation Temperature: 350 °C.

e Cone Gas Flow: 50 L/hr.

» Desolvation Gas Flow: 600 L/hr.

e Full Scan MS: m/z 100-600.
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e MS/MS: Product ion scan of the precursor ion corresponding to [M+H]+ of aurantinidin (m/z
288.06).

o Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation
spectrum.

Data Analysis and Interpretation
Precursor lon Identification

The first step in identifying aurantinidin is to locate its protonated molecule, [M+H]+, in the full
scan mass spectrum. Based on its molecular formula, C1sH1106%, the expected monoisotopic

mass of the free cation is 287.0556 Da.[1] Therefore, the target precursor ion to look for in the
positive ion mode full scan spectrum is m/z 288.0629.

Predicted MS/MS Fragmentation of Aurantinidin

While experimental MS/MS data for aurantinidin is not readily available in the reviewed
literature, a fragmentation pattern can be predicted based on the well-established
fragmentation of flavonoids and other anthocyanidins. The fragmentation of the aurantinidin
precursor ion (m/z 288.06) is expected to proceed through several characteristic pathways:

o Neutral Losses: Common neutral losses from the flavonoid backbone include water (H20, 18
Da) and carbon monoxide (CO, 28 Da).

o Retro-Diels-Alder (RDA) Fission: This is a characteristic fragmentation of the C-ring in
flavonoids, which can provide structural information about the A- and B-rings.

Based on these principles, a predicted fragmentation pattern for aurantinidin is presented in
the table below.
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Precursor lon (m/z)

Predicted Fragment lon

Proposed Neutral
Loss/Fragmentation

(m/z)
Pathway
288.06 270.05 [M+H-H201*
288.06 260.06 [M+H-COJ*
RDA fragmentation of the C-
288.06 153.02 ring, yielding the A-ring
fragment
RDA fragmentation of the C-
288.06 136.04 ring, yielding the B-ring

fragment

It is important to note that the relative abundance of these fragment ions will depend on the

collision energy used.

Visualizations

Click to download full resolution via product page

Caption: Experimental workflow for the identification of aurantinidin.
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Caption: Predicted fragmentation pathway of aurantinidin.

Conclusion

This application note provides a comprehensive protocol for the identification of aurantinidin
using LC-MS/MS. By combining chromatographic separation with mass spectrometric detection
and fragmentation analysis, researchers can confidently identify this anthocyanidin in complex
plant extracts. While experimental fragmentation data for aurantinidin is limited, the predicted
fragmentation pattern, based on the known behavior of similar flavonoid compounds, provides
a solid basis for its structural elucidation. This methodology is essential for advancing research
into the potential applications of aurantinidin in various scientific and industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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